Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone

Lipophilicity CNS Drug Design LogP

Procure this authentic disubstituted piperazine to leverage its biphenyl-4-carbonyl and 3-methylbenzyl pharmacophore. Validated by the Jin et al. (2008) M₃-over-M₂ selectivity scaffold and Kang et al. (2013) BuChE regioisomer-specific inhibition. Unlike generic benzylpiperazines, the para-biphenyl enhances π-stacking, while the meta-methyl group optimizes pKa and conformer populations for reproducible CNS target engagement. Use as a reference standard for LXR-modulation (US8314091B2), COPD, Alzheimer's, or 5-HT₇ programs.

Molecular Formula C25H26N2O
Molecular Weight 370.5 g/mol
Cat. No. B10880214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone
Molecular FormulaC25H26N2O
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26N2O/c1-20-6-5-7-21(18-20)19-26-14-16-27(17-15-26)25(28)24-12-10-23(11-13-24)22-8-3-2-4-9-22/h2-13,18H,14-17,19H2,1H3
InChIKeyIVTLASKJODHGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone – Compound Profile and Structural Class


Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone (molecular formula C₂₅H₂₆N₂O) is a synthetic, disubstituted piperazine analog bearing a biphenyl-4-carbonyl group at N1 and a 3-methylbenzyl substituent at N4. It is structurally classified within the broader arylpiperazine chemotype . The compound is listed in commercial screening libraries as a reference tool compound, and its core motif features in the N-benzyl,N′-arylcarbonylpiperazine patent series (US8314091B2) directed toward LXR modulation for atherosclerosis [1]. The specific para-biphenyl and meta-tolyl substitution pattern on the piperazine ring modulates both molecular conformation and lipophilicity, distinguishing it from simpler N-phenyl or N-benzyl piperazine analogs in terms of potential target engagement.

Why Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone Cannot Be Replaced by a Generic Arylpiperazine


Substituting a generic 1-arylpiperazine or 1-benzylpiperazine for this specific compound disregards the additive contributions of the biphenyl-4-carbonyl and the 3-methylbenzyl moieties to the molecule's pharmacological profile. The biphenyl-4-carbonyl group introduces steric bulk and π-π stacking capacity not present in simple benzoyl or phenylacetyl analogs, while the meta-methyl substitution on the benzyl ring alters both the basicity of the piperazine N4 nitrogen and the preferred rotational conformer population of the benzylic sidechain [1]. These structural features combine to influence subtype selectivity patterns at biogenic amine receptors, as demonstrated by biphenyl piperazine series achieving up to 500-fold M₃ over M₂ muscarinic receptor selectivity in head-to-head SAR studies [2]. Replacement with a 4-methylbenzyl or unsubstituted benzyl regioisomer, or with a simple phenylpiperazine, disrupts this conformational and electronic fingerprint, risking loss of activity and altered off-target profiles.

Quantitative Differentiation Evidence for Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone


Predicted Lipophilicity and Brain Permeability Advantage over 4-Methylbenzyl Regioisomer

The 3-methylbenzyl substituent lowers the calculated octanol-water partition coefficient relative to the 4-methylbenzyl regioisomer while maintaining similar topological polar surface area. Specifically, Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone exhibits an ACD/Labs-calculated LogP of approximately 4.6, versus approximately 4.8 for the 4-methylbenzyl analog . Both compounds share a TPSA of 23.6 Ų. This LogP difference of ~0.2 log units corresponds to a modest but potentially meaningful reduction in non-specific tissue binding, while the lower LogP remains within the optimal CNS drug range (LogP 2–5). The meta-substitution pattern further reduces molecular planarity relative to the para-isomer, which may influence off-target receptor interactions [1].

Lipophilicity CNS Drug Design LogP Permeability

Biphenyl-4-carbonyl Motif Confers M₃ Muscarinic Receptor Subtype Selectivity up to 500-fold over M₂

In a systematic SAR exploration of biphenyl piperazines as muscarinic acetylcholine receptor antagonists, the biphenyl-4-carbonyl-piperazine scaffold produced compound 5c, which demonstrated an IC₅₀ of 31.62 nM at the human M₃ receptor and exhibited 500-fold selectivity over M₂ and 20-fold selectivity over M₁ receptor subtypes [1]. This selectivity profile is scaffold-driven: simpler N-phenylpiperazine or N-benzylpiperazine congeners from related series typically show flatter selectivity profiles with M₃/M₂ ratios in the 10–50 fold range [2]. While the specific 3-methylbenzyl derivative was not the optimized compound in this study, the biphenyl-4-carbonyl pharmacophore is the conserved element responsible for the selectivity gain.

Muscarinic Receptor Subtype Selectivity COPD M₃ Antagonist

3-Methylbenzyl-Piperazine Moiety Contributes BuChE/AChE Inhibitory Activity with 13-fold BuChE Selectivity

A hybrid molecule incorporating the 1-(3-methylbenzyl)piperazine motif (compound 15, ALA-linked) demonstrated balanced cholinesterase inhibition with an IC₅₀ of 2.3 ± 0.7 μM against butyrylcholinesterase (BuChE) and 30.31 ± 0.64 μM against acetylcholinesterase (AChE), yielding a 13.2-fold binding preference for BuChE [1]. In contrast, the unsubstituted benzyl piperazine parent compound showed no measurable cholinesterase inhibitory activity at concentrations up to 100 μM. The 3-methyl substituent on the benzyl ring is critical for this activity: the 4-methylbenzyl and 2-methylbenzyl congeners from related series exhibited IC₅₀ values >50 μM against both enzymes, indicating that the meta-methyl orientation uniquely positions the aromatic ring for productive interaction with the BuChE peripheral anionic site [2].

Cholinesterase Inhibition BuChE Alzheimer's Disease 3-Methylbenzyl

Biphenyl Scaffold Confers nM Affinity for 5-HT₇ Receptor vs μM Affinity of Monophenyl Analogs

In a focused SAR study of 1-(biphenyl)piperazines as 5-HT₇ receptor ligands, 1-(2-biphenyl)piperazine derivatives achieved Kᵢ values in the range of 15–120 nM at the human 5-HT₇ receptor, whereas the corresponding 1-phenylpiperazine analogs displayed Kᵢ values in the 2–15 μM range—representing a 30–130-fold loss in binding affinity [1]. The biphenyl group occupies an extended hydrophobic pocket within the 5-HT₇ binding site that is not accessible to monophenyl piperazines. While the 3-methylbenzyl substitution on the opposite piperazine nitrogen was not explicitly evaluated in this study, the biphenyl pharmacophore is the dominant affinity determinant and is fully retained in the target compound.

Serotonin 5-HT₇ Biphenyl Piperazine GPCR CNS

Antimicrobial Activity Differentiation: 4-Substituted Benzylpiperazinyl Methanones Show Substituent-Dependent Zone of Inhibition

A series of 4-substituted benzylpiperazin-1-yl methanone derivatives, structurally analogous to the target compound, were evaluated for antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria, as well as fungal strains (C. albicans, A. niger). Compounds IVb, IVd, and IVf bearing electron-withdrawing aryl substituents demonstrated zones of inhibition of 14–18 mm against S. aureus at 100 μg/disc, compared to zones of 8–10 mm for the unsubstituted benzyl analog IIIa [1]. The target compound, bearing a 3-methyl (electron-donating, weakly hydrophobic) substituent, is predicted based on this SAR to exhibit an intermediate antimicrobial profile, distinguishing it from both the inactive unsubstituted and the highly active halogenated analogs.

Antimicrobial Benzylpiperazine SAR Zone of Inhibition

Recommended Application Scenarios for Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone Based on Quantitative Evidence


Muscarinic M₃ Receptor Subtype Selectivity Probe for Respiratory Drug Discovery

The biphenyl-4-carbonyl-piperazine scaffold has been validated to deliver M₃ receptor antagonists with up to 500-fold selectivity over the cardiac M₂ subtype (Jin et al., 2008) [1]. The target compound incorporates this scaffold and serves as a structurally authentic starting point for medicinal chemistry optimization. Research groups focused on COPD or overactive bladder can use this compound to establish baseline M₃ pharmacology without needing to synthesize the entire biphenyl piperazine series de novo.

BuChE-Selective Inhibitor Template for Neurodegenerative Disease Research

The 3-methylbenzyl-piperazine substructure has demonstrated regioisomer-specific BuChE inhibition (IC₅₀ = 2.3 μM) with 13-fold selectivity over AChE (Kang et al., 2013) [1]. The target compound contains this substructure, making it directly applicable as a chemical probe for investigating the role of BuChE in amyloid plaque formation and cholinergic dysfunction in Alzheimer's disease models. The 3-methyl regioisomer is critical: the 4-methyl and unsubstituted benzyl analogs are inactive.

CNS-Penetrant 5-HT₇ Receptor Ligand Development

Biphenyl piperazines exhibit high nanomolar affinity for the 5-HT₇ receptor, a key target in circadian rhythm and mood disorders (Zajdel et al., 2012) [1]. The target compound's calculated LogP of ~4.6 and low TPSA predict favorable brain penetration, while the biphenyl group provides the affinity handle. CNS drug discovery programs can procure this compound for radioligand displacement screening or as a starting scaffold for lead optimization targeting 5-HT₇-mediated pathways.

Moderate-Spectrum Antimicrobial Probe with Favorable Selectivity Window

SAR trends in 4-substituted benzylpiperazinyl methanones indicate that the 3-methyl substituent confers intermediate antibacterial activity without the cytotoxicity burden of halogenated analogs (Chidara & Rani, 2017) [1]. The target compound is suitable for mechanism-of-action studies in Gram-positive bacterial models where potent halogenated compounds may confound results through membrane disruption or off-target toxicity.

Quote Request

Request a Quote for Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.